

# Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate CAS number and properties

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Compound of Interest

Methyl 5-(1H-indazol-1-yl)-3oxopentanoate

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## Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: A Technical Guide

CAS Number: 1229627-06-8

This technical guide provides a comprehensive overview of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its known properties, a putative synthesis protocol, and discusses its potential biological significance based on the activities of related indazole derivatives.

### **Chemical Properties and Data**

While comprehensive experimental data for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is not extensively available in public literature, its basic chemical properties have been identified. Further experimental determination of its physical and spectral properties is a key area for future research.

Table 1: Physicochemical Properties of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate



Property	Value	Source
CAS Number	1229627-06-8	[1]
Molecular Formula	C13H14N2O3	[1]
Molecular Weight	246.26 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Data not available	

Table 2: Spectroscopic Data for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** (Hypothetical)

Technique	Expected Peaks
¹H NMR	Peaks corresponding to aromatic protons of the indazole ring, methylene protons of the pentanoate chain, and the methyl ester protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbons of the ketone and ester, aromatic carbons of the indazole ring, and aliphatic carbons of the pentanoate chain.
IR Spectroscopy	Characteristic absorption bands for C=O (ketone and ester), C-N, and C-H bonds.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the indazole and oxopentanoate moieties.

### **Synthesis and Experimental Protocol**

A definitive, experimentally validated synthesis protocol for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is not currently published. However, based on established synthetic methodologies for indazole derivatives and related compounds, a plausible synthetic route can



be proposed. One potential approach involves the N-alkylation of indazole with a suitable electrophile derived from a 3-oxopentanoate precursor.

## Putative Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

A potential synthetic pathway could involve the reaction of 1H-indazole with a methyl 5-halo-3-oxopentanoate. This reaction would likely proceed via nucleophilic substitution, where the nitrogen of the indazole ring attacks the electrophilic carbon of the pentanoate derivative.

Reaction Scheme:

1H-Indazole + Methyl 5-halo-3-oxopentanoate → **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** + Halide salt

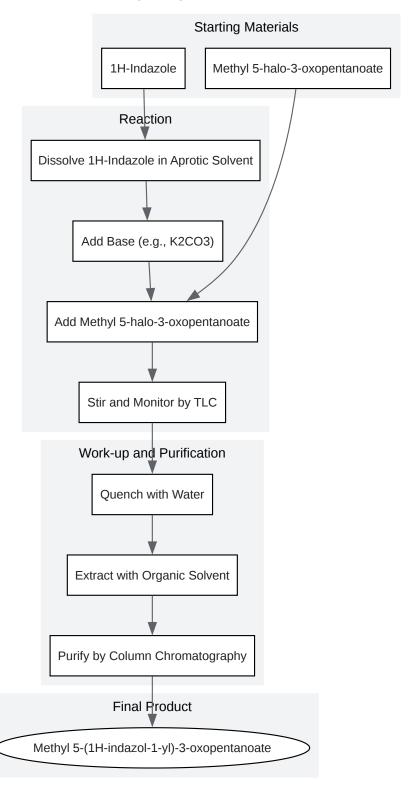
Experimental Protocol (Hypothetical):

- Preparation of Reactants: 1H-indazole and a suitable methyl 5-halo-3-oxopentanoate (e.g., methyl 5-bromo-3-oxopentanoate) are required as starting materials.
- Reaction Setup: To a solution of 1H-indazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the indazole.
- Alkylation: The methyl 5-halo-3-oxopentanoate is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for a specified period, potentially with heating, while being monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is quenched with water and
  extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
  washed, dried, and concentrated under reduced pressure. The crude product is then purified
  by column chromatography on silica gel to yield the desired Methyl 5-(1H-indazol-1-yl)-3oxopentanoate.

Below is a conceptual workflow for the proposed synthesis.



#### Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**.

#### **Biological Activity and Potential Applications**

While the specific biological activity of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** has not been reported, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3][4][5][6] Indazole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

- Anticancer Activity: Many indazole-containing molecules have been investigated as potent anticancer agents, often targeting various kinases.[2][3][5]
- Anti-inflammatory Effects: Certain indazole derivatives have shown promise as antiinflammatory agents.[4][6]
- Antimicrobial Properties: The indazole nucleus is found in compounds with activity against bacteria, fungi, and protozoa.[4]

Given the prevalence of the indazole moiety in medicinally relevant compounds, **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** represents a molecule of interest for biological screening. The oxopentanoate side chain may influence its pharmacokinetic properties and target interactions. Future research should focus on evaluating its activity in relevant biological assays to determine its potential as a therapeutic agent.

#### **Future Directions**

The study of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is in its infancy. Key areas for future research include:

- Development and optimization of a reliable synthetic protocol.
- Full characterization of its physicochemical and spectroscopic properties.
- In-depth biological evaluation to explore its potential therapeutic applications.
- Investigation of its mechanism of action if biological activity is identified.



This technical guide serves as a foundational resource for researchers and drug development professionals interested in **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**. While significant data gaps exist, the information presented provides a solid starting point for further investigation into this promising compound.

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